molecular formula C16H11F3N2O B5260793 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- CAS No. 340-49-8

4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)-

Cat. No.: B5260793
CAS No.: 340-49-8
M. Wt: 304.27 g/mol
InChI Key: GODYPCWCGPASKK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-3-(o-trifluoromethylphenyl)aniline.

    Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-methyl-3-(p-trifluoromethylphenyl)
  • 4(3H)-Quinazolinone, 2-methyl-3-(m-trifluoromethylphenyl)

Uniqueness

4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The ortho position of the trifluoromethyl group may enhance its interaction with molecular targets and improve its overall activity compared to its meta and para counterparts.

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-20-13-8-4-2-6-11(13)15(22)21(10)14-9-5-3-7-12(14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODYPCWCGPASKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187600
Record name 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340-49-8
Record name 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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